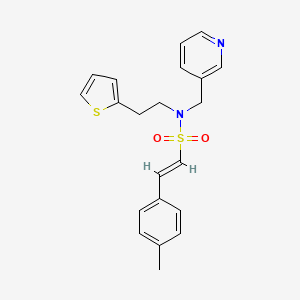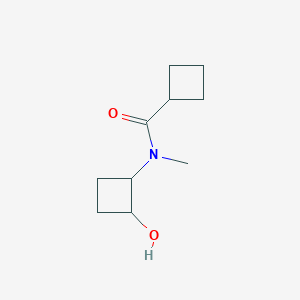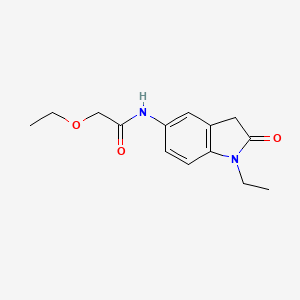
2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as MPTQ, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTQ is a synthetic compound that was first synthesized in 2007 by researchers at the University of California, San Diego. Since then, it has been the subject of numerous studies exploring its mechanism of action and potential uses in various fields of research.
Applications De Recherche Scientifique
Arylamides Hybrids Development for PET Radiotracers
One study delves into the development of arylamides hybrids, combining high-affinity σ2 receptor ligands for tumor diagnosis. The research aimed to create good candidates for σ2 PET tracer development. The study found excellent σ1/σ2 selectivities when 6,7-dimethoxytetrahydroisoquinoline was linked to an o-methoxy substituted arylamide. However, the interaction with P-glycoprotein (P-gp) may limit their use in σ2 receptor PET agents for tumors overexpressing P-gp. Compound 15a, with moderate P-gp interaction, represents a significant tool for developing σ2 PET tracers useful in such tumors (Abate et al., 2011).
Novel Sigma-2 Receptor Probe
Another study introduced [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) as a novel sigma-2 receptor probe. The research demonstrated RHM-1's higher affinity for sigma2 receptors compared to other compounds, indicating its utility for studying sigma2 receptors in vitro. This contributes to understanding the receptor's role in various physiological and pathological processes (Xu et al., 2005).
Synthesis of Polycyclic Amides
Research on the synthesis of polycyclic amides from benzamides and alkynes via oxidative ortho C-H activation has shown potential in creating complex molecular structures. The study's methodology offers a high yield and facile synthesis approach, allowing for the efficient production of isoquinolones, a class of compounds with significant pharmacological interest. This method demonstrates the versatility and potential applications of 2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in synthesizing complex molecular architectures (Song et al., 2010).
Imaging Breast Cancer with Carbon-11 Labeled Ligands
A study on carbon-11 labeled σ2 receptor ligands for imaging breast cancer highlights the compound's relevance in medical imaging. Four conformationally flexible benzamide analogs, including derivatives of the chemical compound , were synthesized and evaluated for their potential in imaging the proliferative status of breast tumors with positron emission tomography (PET). One of the radiotracers showed high tumor uptake and suitable tumor/background ratio for imaging purposes, underscoring the potential of such compounds in enhancing breast tumor diagnosis and monitoring (Tu et al., 2005).
Propriétés
IUPAC Name |
2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-12-22-17-10-9-15(13-14(17)8-11-19(22)23)21-20(24)16-6-4-5-7-18(16)25-2/h4-7,9-10,13H,3,8,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTSPPLKGMETHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan](/img/structure/B2581339.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2581341.png)


![4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde](/img/structure/B2581347.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)


![Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2581360.png)
